molecular formula C14H10F6O3S2 B173909 Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate CAS No. 147531-11-1

Diphenyl(trifluoromethyl)sulfonium trifluoromethanesulfonate

Cat. No. B173909
Key on ui cas rn: 147531-11-1
M. Wt: 404.4 g/mol
InChI Key: YHEBUXDOUNWVNZ-UHFFFAOYSA-M
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Patent
US06486351B1

Procedure details

Phenyl trifluoromethyl sulfoxide (0.4 g, 2.1 mmol) and then benzene (4.9 g, 64 mmol) are introduced, under an inert atmosphere and at approximately 0° C. (lower limit below which benzene crystallizes), into a Schlenck tube purged beforehand with argon. Five equivalents of triflic anhydride (2.82 g, 10 mmol) are gradually added. The mixture is stirred for 1 h at 0° C. and then for 24 h at ambient temperature. The medium is evaporated and the residue is purified by chromatography with the CH3CN/CH2Cl2 (1/4) mixture as eluent. White crystals, having a melting point of 69-70° C., are obtained with a yield of 40%.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([S:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=O)([F:4])[F:3].[CH:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[S:19]([O:26]S(C(F)(F)F)(=O)=O)([C:22]([F:25])([F:24])[F:23])(=[O:21])=[O:20]>>[O-:26][S:19]([C:22]([F:25])([F:24])[F:23])(=[O:21])=[O:20].[C:7]1([S+:5]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:2]([F:4])([F:3])[F:1])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
FC(F)(F)S(=O)C1=CC=CC=C1
Name
Quantity
4.9 g
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
2.82 g
Type
reactant
Smiles
S(=O)(=O)(C(F)(F)F)OS(=O)(=O)C(F)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 1 h at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(lower limit below which benzene crystallizes)
CUSTOM
Type
CUSTOM
Details
into a Schlenck tube purged beforehand with argon
WAIT
Type
WAIT
Details
for 24 h at ambient temperature
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The medium is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is purified by chromatography with the CH3CN/CH2Cl2 (1/4) mixture as eluent
CUSTOM
Type
CUSTOM
Details
are obtained with a yield of 40%

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
[O-]S(=O)(=O)C(F)(F)F.C1(=CC=CC=C1)[S+](C(F)(F)F)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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